Thiazolidine, 2-(nitromethylene)-
Description
Thiazolidine, 2-(nitromethylene)- is a useful research compound. Its molecular formula is C4H6N2O2S and its molecular weight is 146.17 g/mol. The purity is usually 95%.
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Biological Activity
Thiazolidine, 2-(nitromethylene)- is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Thiazolidine Compounds
Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for their potential therapeutic applications due to their ability to interact with various biological targets. The nitromethylene group in Thiazolidine, 2-(nitromethylene)- enhances its reactivity and biological activity.
Biological Activities
- Antimicrobial Activity : Thiazolidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain thiazolidinediones demonstrate bactericidal activity comparable to established antibiotics .
- Anti-inflammatory Effects : Research indicates that thiazolidines can modulate inflammatory responses. For instance, thiazolidine compounds have been shown to activate the TRPA1 channel, which is involved in pain and inflammation pathways . This activation is dependent on the compound's chemical reactivity with nucleophilic cysteines in biological molecules.
- Anticancer Potential : Thiazolidine derivatives have been evaluated for their anticancer activities against various cancer cell lines. One study reported that specific thiazolidine compounds exhibited potent antiproliferative effects against breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines .
- Antidiabetic Properties : Thiazolidinediones are known for their role in glucose metabolism regulation. Certain synthesized derivatives have shown promising results in lowering blood glucose levels in diabetic models .
Thiazolidine compounds exert their biological effects through various mechanisms:
- Chemical Reactivity : The nitromethylene group allows thiazolidines to react with thiol-containing biomolecules such as glutathione, influencing redox states and cellular signaling pathways .
- Ion Channel Modulation : The activation of TRPA1 channels by thiazolidines leads to increased intracellular calcium levels, contributing to pain signaling and inflammation .
- Inhibition of Enzymatic Activity : Some thiazolidine derivatives have been identified as inhibitors of enzymes such as α-amylase and urease, which are involved in carbohydrate metabolism and urease-related disorders, respectively .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 18 |
Compound B | S. aureus | 22 |
Compound C | P. aeruginosa | 15 |
This table summarizes the antimicrobial efficacy of selected thiazolidine derivatives against common bacterial strains.
Table 2: Anticancer Activity Against Various Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound D | MDA-MB-231 | 10 |
Compound E | HCT116 | 15 |
Compound F | HT29 | 12 |
The data indicates the potency of different thiazolidine derivatives in inhibiting cancer cell proliferation.
Properties
IUPAC Name |
(2E)-2-(nitromethylidene)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEZECZCLMOIJN-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C[N+](=O)[O-])N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS/C(=C/[N+](=O)[O-])/N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216581 | |
Record name | Thiazolidine, 2-(nitromethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66357-40-2 | |
Record name | Thiazolidine, 2-(nitromethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolidine, 2-(nitromethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the main synthetic applications of 2-(Nitromethylene)thiazolidine?
A1: 2-(Nitromethylene)thiazolidine serves as a valuable precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing thiazoloquinoline derivatives and thiazolopyridine carboxamide derivatives . These heterocyclic compounds hold significant interest due to their potential biological activities and applications in medicinal chemistry.
Q2: Can you elaborate on the mechanism of these synthetic reactions involving 2-(Nitromethylene)thiazolidine?
A2: The synthesis of thiazoloquinoline derivatives, for example, involves a multi-step process. 2-(Nitromethylene)thiazolidine initially undergoes a Michael reaction with an aromatic aldehyde. This is followed by imine-enamine tautomerization and subsequent cyclization with dimedone, ultimately yielding the desired thiazoloquinoline derivative . This reaction sequence highlights the compound's versatility in constructing complex heterocycles.
Q3: Are there any interesting reactivity patterns observed with 2-(Nitromethylene)thiazolidine?
A3: Yes, research indicates that (Z)-3-benzyl-2-(nitromethylene)thiazolidine, a derivative of the compound, undergoes an unexpected ring enlargement when treated with sodium hydroxide . This transformation also involves an oxidative-reductive process affecting the nitromethylene group. The proposed mechanism for this ring enlargement was investigated using mass spectrometry with isotope-labeled compounds, showcasing the power of such techniques in elucidating complex reaction pathways .
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